

An In-Depth Technical Guide to the Chemical Properties of Fmoc-d-Phenylalaninol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Fmoc-d-Phenylalaninol*

Cat. No.: *B140897*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N- α -(9-Fluorenylmethoxycarbonyl)-D-phenylalaninol (**Fmoc-d-Phenylalaninol**) is a pivotal chiral building block in contemporary organic synthesis and medicinal chemistry. As a derivative of the non-proteinogenic amino acid D-phenylalanine, its unique structural features, conferred by the bulky Fmoc protecting group and the primary alcohol functionality, render it a valuable component in the synthesis of peptidomimetics, chiral catalysts, and pharmacologically active molecules. This technical guide provides a comprehensive overview of the core chemical properties of **Fmoc-d-Phenylalaninol**, including its physicochemical characteristics, reactivity profile, and spectroscopic data. Detailed experimental protocols for its synthesis and purification are presented, alongside analytical methodologies for its characterization. Furthermore, this guide explores the emerging role of the closely related compound, phenylalaninol, in modulating critical biological signaling pathways, offering insights into its potential applications in drug discovery and development.

Core Chemical and Physical Properties

Fmoc-d-Phenylalaninol is a white to off-white crystalline powder. The presence of the fluorenylmethoxycarbonyl (Fmoc) group significantly influences its physical properties, rendering it highly soluble in many organic solvents while maintaining a high melting point. The D-configuration of the stereocenter is crucial for its applications in asymmetric synthesis and for conferring specific conformational constraints in peptidomimetics.

Physicochemical Data

The key physicochemical properties of **Fmoc-d-Phenylalaninol** are summarized in the table below for easy reference and comparison. These values are essential for its handling, storage, and application in various synthetic protocols.

Property	Value	Reference(s)
Molecular Formula	C ₂₄ H ₂₃ NO ₃	[1]
Molecular Weight	373.45 g/mol	[1]
Appearance	White to off-white powder	[1]
Melting Point	147 °C	
Boiling Point	606.1 ± 50.0 °C (Predicted)	
Density	1.219 ± 0.06 g/cm ³ (Predicted)	
Optical Rotation	$[\alpha]_D = +46 \pm 2^\circ$ (c=1 in DMF)	[1]
pKa	11.44 ± 0.46 (Predicted)	
Purity	≥ 98% (HPLC)	[1]
Storage Conditions	0-8 °C	[1]

Solubility Profile

While specific quantitative solubility data for **Fmoc-d-Phenylalaninol** is not extensively published, its solubility can be inferred from its structure and the known solubility of the closely related compound, Fmoc-d-phenylalanine. The large, nonpolar Fmoc group dominates the molecule's solubility, making it readily soluble in a range of polar aprotic and nonpolar organic solvents.

Solvent	Qualitative Solubility
Dimethylformamide (DMF)	Soluble
Dichloromethane (DCM)	Soluble
Tetrahydrofuran (THF)	Soluble
Acetone	Soluble
Ethyl Acetate	Soluble
Methanol	Sparingly Soluble
Water	Insoluble

Reactivity and Stability

The chemical reactivity of **Fmoc-d-Phenylalaninol** is primarily dictated by the three key functional groups present in its structure: the Fmoc-protected amine, the primary alcohol, and the phenyl side chain.

- **Fmoc Group:** The 9-fluorenylmethoxycarbonyl group is a base-labile protecting group. It is stable under acidic and neutral conditions but is readily cleaved by treatment with a mild base, most commonly a solution of piperidine in DMF. This orthogonality makes it a cornerstone of modern solid-phase peptide synthesis (SPPS).
- **Hydroxyl Group:** The primary alcohol is a versatile functional handle for a variety of chemical transformations. It can undergo oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, and can be used as a nucleophile in various coupling reactions.
- **Stability:** **Fmoc-d-Phenylalaninol** is a stable compound under standard laboratory conditions. It should be stored in a cool, dry place to prevent degradation. It is sensitive to strong bases due to the lability of the Fmoc group.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analytical characterization of **Fmoc-d-Phenylalaninol**.

Synthesis of Fmoc-d-Phenylalaninol

The synthesis of **Fmoc-d-Phenylalaninol** is typically achieved in a two-step process starting from D-phenylalanine. The first step involves the protection of the amino group with the Fmoc moiety, followed by the reduction of the carboxylic acid to a primary alcohol.

Step 1: Synthesis of Fmoc-d-phenylalanine

This procedure is adapted from standard protocols for the Fmoc protection of amino acids.

- Materials:

- D-phenylalanine
- 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
- Sodium bicarbonate (NaHCO_3)
- Dioxane
- Water
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine

- Procedure:

- Dissolve D-phenylalanine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.
- In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane.
- Slowly add the Fmoc-OSu solution to the D-phenylalanine solution with vigorous stirring at room temperature.
- Allow the reaction to stir overnight.

- Dilute the reaction mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.
- Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.
- A white precipitate of Fmoc-d-phenylalanine will form. Collect the solid by vacuum filtration.
- Wash the solid with cold water and dry under vacuum.

Step 2: Reduction of Fmoc-d-phenylalanine to **Fmoc-d-Phenylalaninol**

This procedure employs a mixed anhydride method followed by reduction with sodium borohydride.

- Materials:

- Fmoc-d-phenylalanine
- N-methylmorpholine (NMM)
- Isobutyl chloroformate
- Tetrahydrofuran (THF), anhydrous
- Sodium borohydride (NaBH_4)
- Water

- Procedure:

- Dissolve Fmoc-d-phenylalanine (1.0 eq) in anhydrous THF and cool the solution to -15 °C in an ice-salt bath.
- Add N-methylmorpholine (1.1 eq) to the solution.
- Slowly add isobutyl chloroformate (1.1 eq) and stir the reaction mixture at -15 °C for 15 minutes to form the mixed anhydride.

- In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in water.
- Slowly add the aqueous NaBH_4 solution to the mixed anhydride solution, maintaining the temperature at $-15\text{ }^\circ\text{C}$.
- Allow the reaction to stir for an additional 2 hours at $0\text{ }^\circ\text{C}$.
- Quench the reaction by the slow addition of 1 M HCl until the pH is neutral.
- Extract the product with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield crude **Fmoc-d-Phenylalaninol**.

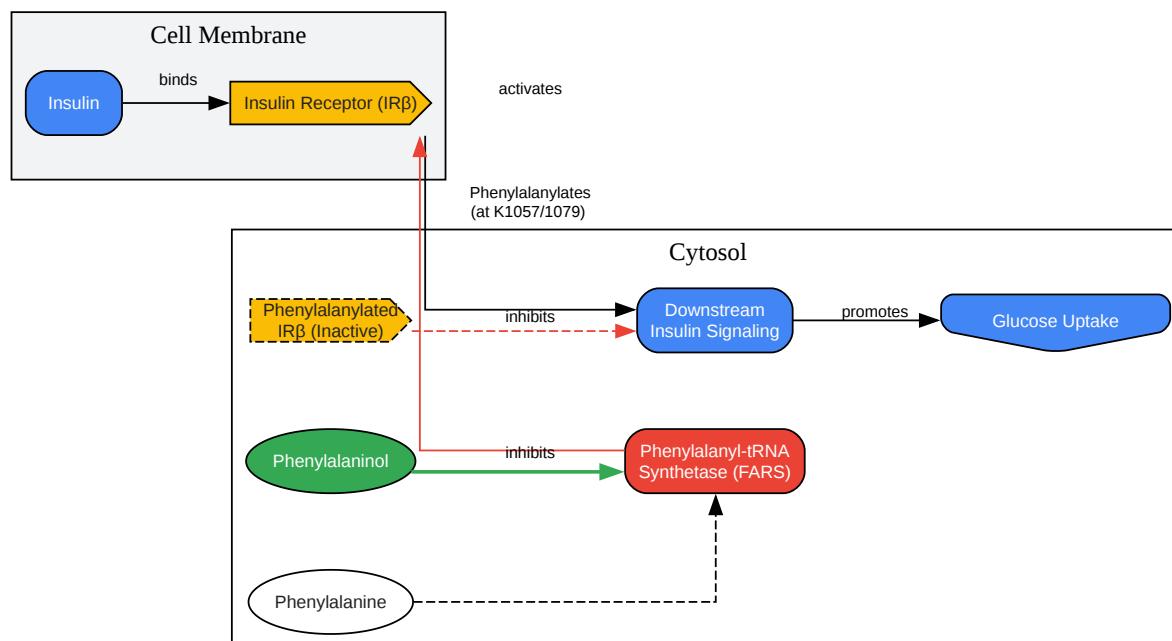
Purification

The crude **Fmoc-d-Phenylalaninol** can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Analytical Characterization

The identity and purity of the synthesized **Fmoc-d-Phenylalaninol** can be confirmed by the following analytical techniques:

- ^1H and ^{13}C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.
- Mass Spectrometry: To verify the molecular weight of the compound.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A typical method would involve a C18 reversed-phase column with a gradient of acetonitrile in water (containing 0.1% TFA) as the mobile phase, with UV detection at 265 nm.


Role in Signaling Pathways and Drug Development

While **Fmoc-d-Phenylalaninol** itself is primarily a synthetic intermediate, the core structure of D-phenylalaninol has been implicated in the modulation of key cellular signaling pathways. The

incorporation of D-amino acids and their derivatives into peptide-based drugs is a well-established strategy to enhance their metabolic stability and bioavailability.

A recent study has highlighted the role of phenylalaninol in sensitizing insulin signaling. Specifically, it has been shown to block the phenylalanylation of lysine residues (K1057/1079) on the insulin receptor beta subunit (IR β). This modification, catalyzed by phenylalanyl-tRNA synthetase (FARS), is associated with the inactivation of the insulin receptor. By inhibiting this process, phenylalaninol can restore insulin sensitivity, suggesting a potential therapeutic avenue for type 2 diabetes.[2][3][4][5]

The diagram below illustrates the proposed mechanism of action of phenylalaninol in the insulin signaling pathway.

[Click to download full resolution via product page](#)

Caption: Modulation of Insulin Signaling by Phenylalaninol.

Conclusion

Fmoc-d-Phenylalaninol is a versatile and valuable chiral building block with well-defined chemical properties. Its utility in organic synthesis, particularly in the construction of complex peptides and peptidomimetics, is well-established. The straightforward protocols for its synthesis and purification, coupled with robust analytical methods for its characterization, make it an accessible and reliable reagent for researchers. Furthermore, the emerging understanding of the role of its deprotected counterpart, phenylalaninol, in modulating critical signaling pathways such as insulin signaling, opens up exciting new avenues for its application in drug discovery and the development of novel therapeutics. This guide provides a solid foundation of technical information to support and encourage the continued exploration of **Fmoc-d-Phenylalaninol** in both academic and industrial research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IR β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IR β - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Properties of Fmoc-d-Phenylalaninol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140897#what-are-the-chemical-properties-of-fmoc-d-phenylalaninol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com